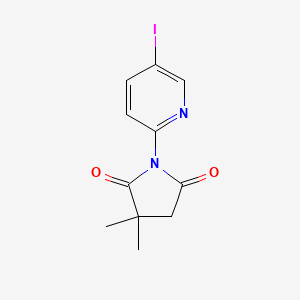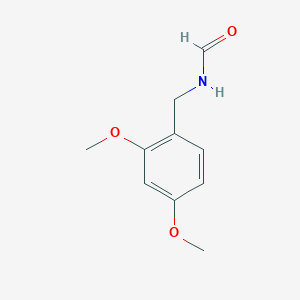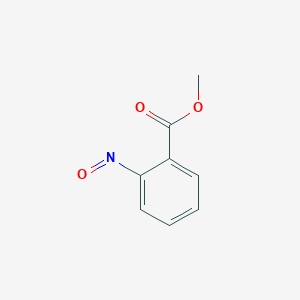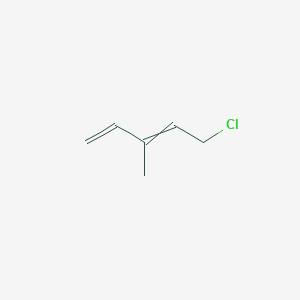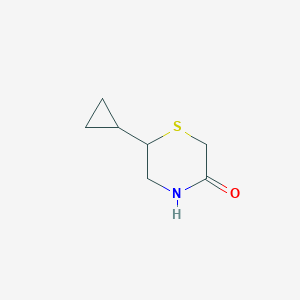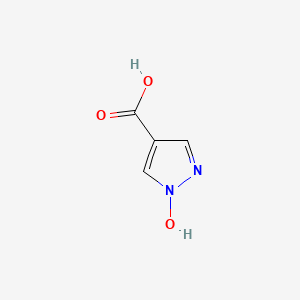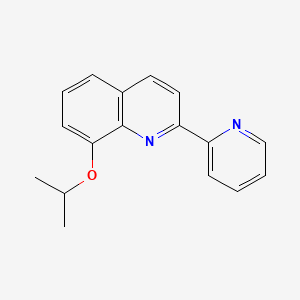![molecular formula C31H44N4O10S B8608344 methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8608344.png)
methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate involves multiple steps, including the use of specific reagents and reaction conditions. The detailed synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethyl-4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxyphenyl.
Reaction Conditions: The reaction conditions involve the use of solvents, catalysts, and temperature control to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as chromatography to obtain the pure this compound compound
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions: methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, altering the compound’s properties
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various reagents, including halogens and alkylating agents, are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is used in chemical research to study its reactivity and potential as a building block for more complex molecules.
Biology: In biological research, the compound is investigated for its interactions with biological molecules and potential therapeutic applications.
Medicine: The compound’s unique properties make it a candidate for drug development and medical research, particularly in the study of its effects on specific biological pathways.
Industry: this compound is used in various industrial applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Dpc-ag1166-00(d-isomer): A stereoisomer with similar properties but different spatial arrangement.
Dpc-ag1166-01: A related compound with slight modifications in its chemical structure.
Dpc-ag1167-00: Another similar compound with distinct functional groups
Uniqueness: methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is unique due to its specific molecular structure and properties, which make it suitable for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from similar compounds .
Properties
Molecular Formula |
C31H44N4O10S |
|---|---|
Molecular Weight |
664.8 g/mol |
IUPAC Name |
methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C31H44N4O10S/c1-21-17-24(43-16-10-13-26(36)32-14-15-33-29(38)44-20-23-11-8-7-9-12-23)18-22(2)27(21)46(40,41)35-25(28(37)42-6)19-34-30(39)45-31(3,4)5/h7-9,11-12,17-18,25,35H,10,13-16,19-20H2,1-6H3,(H,32,36)(H,33,38)(H,34,39)/t25-/m0/s1 |
InChI Key |
NIOJNRVBAOUYHE-VWLOTQADSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N[C@@H](CNC(=O)OC(C)(C)C)C(=O)OC)C)OCCCC(=O)NCCNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NC(CNC(=O)OC(C)(C)C)C(=O)OC)C)OCCCC(=O)NCCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


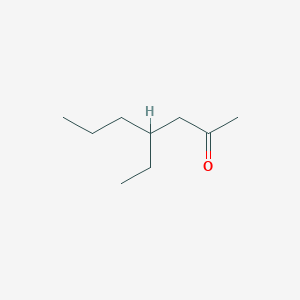
![Ethyl-[(4-bromopyridin-2-yl)carbamothioyl]carbamate](/img/structure/B8608267.png)
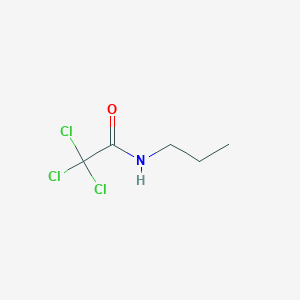
![N-[2-(4,4-Dimethyl-3,4-dihydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B8608281.png)
![{2-[(2S)-2-Pyrrolidinyl]ethyl}amine](/img/structure/B8608282.png)
